1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which is further substituted with a methyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde
- 1-(3-Methoxyphenyl)-4-methyl-1h-pyrrole-2-carbaldehyde
- 1-(3-Methoxyphenyl)-5-ethyl-1h-pyrrole-2-carbaldehyde
Uniqueness
1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring and the methyl group at the 5-position of the pyrrole ring distinguishes it from other similar compounds and contributes to its distinct properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3 |
InChI Key |
WMSTZZWPFYKIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O |
Origin of Product |
United States |
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